molecular formula C7H7F2NO3S B1428866 2,6-Difluoro-4-methoxybenzenesulfonamide CAS No. 1261738-62-8

2,6-Difluoro-4-methoxybenzenesulfonamide

Cat. No. B1428866
M. Wt: 223.2 g/mol
InChI Key: BBMYFECYKDMNOO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H7F2NO3S . It has a molecular weight of 223.2 .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-methoxybenzenesulfonamide is 1S/C7H7F2NO3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3,(H2,10,11,12) . This indicates the presence of fluorine, oxygen, nitrogen, and sulfur atoms in addition to carbon and hydrogen.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methoxybenzenesulfonamide is a powder that should be stored at ambient temperature . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

1. Chemical Reactivity and Synthesis:

  • Xiao-Qiu Pu et al. (2016) demonstrated the use of a related compound, N-chloro-N-methoxybenzenesulfonamide, as a reactive chlorinating reagent. This reagent was used to chlorinate various substrates like 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields (Pu, Li, Lu, & Yang, 2016).

2. Molecular Structure Analysis:

  • V. Z. Rodrigues et al. (2015) studied the crystal structures of close derivatives of 2,6-Difluoro-4-methoxybenzenesulfonamide, revealing insights into their supramolecular architecture controlled by various intermolecular interactions (Rodrigues et al., 2015).

3. Oncology Research:

  • T. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries, including derivatives of 2,6-Difluoro-4-methoxybenzenesulfonamide, for their antitumor properties. These studies involved cell-based antitumor screens and gene expression changes to characterize their pharmacophore structure and drug-sensitive pathways (Owa et al., 2002).

4. Inhibitory Properties in Biochemical Reactions:

  • Mithu Banerjee et al. (2005) discovered that certain sulfonamide drugs, including 2,6-Difluoro-4-methoxybenzenesulfonamide derivatives, inhibit tubulin polymerization. These findings are significant for understanding the drug-tubulin interactions and their implications in cellular processes (Banerjee et al., 2005).

5. Spectroscopy and Molecular Dynamics:

  • M. Karakaya et al. (2015) used spectroscopic methods and molecular dynamic simulations to analyze N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a compound structurally related to 2,6-Difluoro-4-methoxybenzenesulfonamide. This study provides insights into the interaction energies and hydrogen bonds within its molecular structure (Karakaya et al., 2015).

Safety And Hazards

This compound is considered hazardous and has been associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,6-difluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMYFECYKDMNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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